molecular formula C12H15N B12578466 3-[4-(Propan-2-YL)phenyl]propanenitrile CAS No. 268729-87-9

3-[4-(Propan-2-YL)phenyl]propanenitrile

Cat. No.: B12578466
CAS No.: 268729-87-9
M. Wt: 173.25 g/mol
InChI Key: YTADITCCZIZRIX-UHFFFAOYSA-N
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Description

3-[4-(Propan-2-yl)phenyl]propanenitrile is an organic compound characterized by the presence of a nitrile group attached to a propyl chain, which is further connected to a phenyl ring substituted with an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Propan-2-yl)phenyl]propanenitrile typically involves the reaction of 4-isopropylbenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction proceeds via a nucleophilic substitution mechanism, where the cyanide ion displaces the chloride ion to form the nitrile group.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through the ammoxidation of 4-isopropylbenzyl alcohol. This process involves the catalytic oxidation of the alcohol in the presence of ammonia and a suitable catalyst, such as vanadium oxide, to yield the desired nitrile compound.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Propan-2-yl)phenyl]propanenitrile can undergo various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of 3-[4-(Propan-2-yl)phenyl]propanoic acid.

    Reduction: Formation of 3-[4-(Propan-2-yl)phenyl]propanamine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-[4-(Propan-2-yl)phenyl]propanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[4-(Propan-2-yl)phenyl]propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and activity. The phenyl ring and isopropyl group contribute to the compound’s hydrophobic interactions, affecting its overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[4-(Propan-2-yl)phenyl]sulfanyl}propanenitrile
  • 3-[phenyl({[4-(Propan-2-yl)phenyl]methyl})amino]propanenitrile

Uniqueness

3-[4-(Propan-2-yl)phenyl]propanenitrile is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of the isopropyl group on the phenyl ring enhances its hydrophobicity and influences its reactivity compared to other similar compounds.

Properties

CAS No.

268729-87-9

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

IUPAC Name

3-(4-propan-2-ylphenyl)propanenitrile

InChI

InChI=1S/C12H15N/c1-10(2)12-7-5-11(6-8-12)4-3-9-13/h5-8,10H,3-4H2,1-2H3

InChI Key

YTADITCCZIZRIX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CCC#N

Origin of Product

United States

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